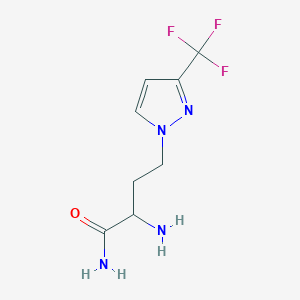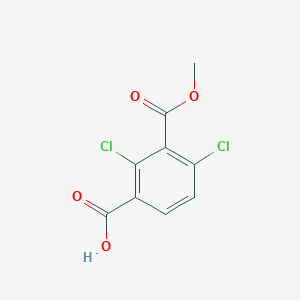
2,4-Dichloro-3-(methoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxycarbonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-3-(methoxycarbonyl)benzoic acid can be synthesized through several methods. One common approach involves the esterification of 2,4-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .
Another method involves the oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. This reaction is carried out in a lower fatty acid such as acetic acid or its anhydride, at temperatures ranging from 100°C to 220°C .
Industrial Production Methods
Industrial production of this compound often employs the liquid-phase oxidation method due to its high yield and purity. The process involves the oxidation of 2,4-dichlorotoluene with molecular oxygen in the presence of a cobalt-manganese-bromine catalyst system .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions, forming different esters or reverting to the carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Esterification: Methanol and sulfuric acid are commonly used for esterification reactions.
Oxidation: Molecular oxygen and cobalt-manganese-bromine catalysts are used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: Hydrolysis of the ester group yields 2,4-dichlorobenzoic acid.
Scientific Research Applications
2,4-Dichloro-3-(methoxycarbonyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the chlorine atoms and methoxycarbonyl group can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: Similar in structure but lacks the methoxycarbonyl group.
2,4-Dichlorophenoxyacetic Acid: Contains a phenoxyacetic acid moiety instead of a benzoic acid core.
2,4-Dichloro-3,5-difluorobenzoic Acid: Contains additional fluorine atoms on the benzene ring.
Uniqueness
2,4-Dichloro-3-(methoxycarbonyl)benzoic acid is unique due to the presence of both chlorine atoms and a methoxycarbonyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6Cl2O4 |
|---|---|
Molecular Weight |
249.04 g/mol |
IUPAC Name |
2,4-dichloro-3-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c1-15-9(14)6-5(10)3-2-4(7(6)11)8(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
VOLRWDMWBJIQDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


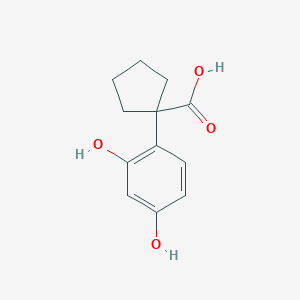
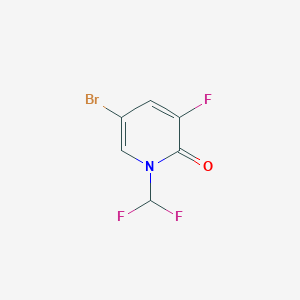

![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)
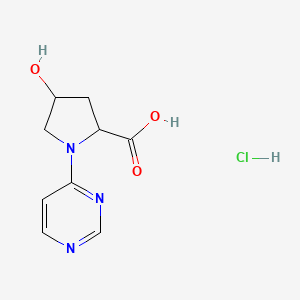
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
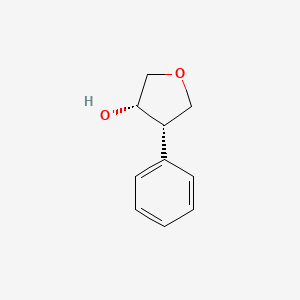
amine hydrochloride](/img/structure/B13475559.png)
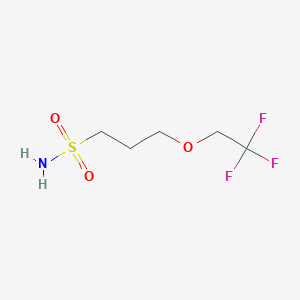
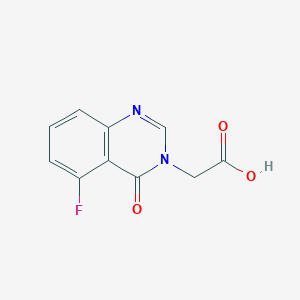
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
